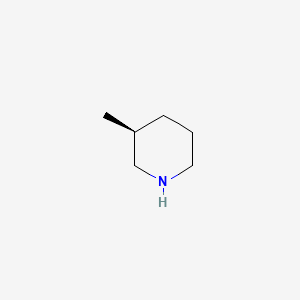

(3S)-3-methylpiperidine

Description

Significance of Chiral Piperidine (B6355638) Scaffolds in Organic and Medicinal Chemistry

The piperidine ring is a fundamental heterocyclic system and a cornerstone in the development of pharmaceuticals. researchgate.netbohrium.com Piperidine derivatives are found in numerous classes of drugs, including those with anticancer, antiviral, analgesic, and antipsychotic properties. researchgate.netbohrium.com The introduction of chirality into the piperidine scaffold significantly enhances its utility in drug design. thieme-connect.comthieme-connect.com

Chiral piperidine scaffolds offer several advantages in medicinal chemistry: thieme-connect.comthieme-connect.com

Modulation of Physicochemical Properties: Chirality can influence a molecule's solubility, lipophilicity, and other properties crucial for drug development. thieme-connect.comthieme-connect.com

Enhanced Biological Activity and Selectivity: The specific three-dimensional arrangement of atoms in a chiral molecule allows for more precise binding to biological targets like enzymes and receptors, often leading to increased potency and selectivity. thieme-connect.comthieme-connect.comoup.com

Improved Pharmacokinetic Profiles: The stereochemistry of a drug can affect its absorption, distribution, metabolism, and excretion (ADME) properties. thieme-connect.com

Reduced hERG Toxicity: The introduction of chiral centers can sometimes mitigate adverse effects, such as cardiotoxicity associated with the hERG potassium channel. thieme-connect.comthieme-connect.com

The sp3-rich, three-dimensional nature of chiral piperidines makes them ideal for interacting with complex biological targets, moving beyond the flat structures of many traditional synthetic molecules. nih.govchemistryviews.org

Stereochemical Importance of the (3S) Configuration in Bioactive Molecules

The specific stereochemistry of a molecule is paramount to its biological function, as the three-dimensional shape dictates its interaction with protein binding sites. rsc.org The (3S) configuration of 3-methylpiperidine (B147322) is a key feature that contributes to the bioactivity of molecules incorporating this scaffold. The precise orientation of the methyl group in the (3S) position can significantly influence the binding affinity and efficacy of a compound. smolecule.comrsc.org

The importance of a specific stereoisomer is well-documented in pharmacology, where one enantiomer (the eutomer) may exhibit the desired therapeutic effect, while the other (the distomer) could be inactive or even cause adverse effects. rsc.org Therefore, the synthesis of enantiomerically pure compounds, such as those derived from (3S)-3-methylpiperidine, is crucial in drug discovery to ensure the desired pharmacological profile. smolecule.com The unique spatial arrangement conferred by the (3S) configuration is a critical factor in designing new therapeutic agents with high specificity and efficacy. smolecule.comrsc.org

Historical Context and Evolution of Research on Substituted Piperidines

The study of piperidine and its derivatives has a long history, dating back to the 19th century. nih.govwikipedia.org Piperidine itself was first isolated in 1850 from piperine, the compound responsible for the pungency of black pepper. wikipedia.org Initially, research focused on naturally occurring piperidine alkaloids, many of which possess significant biological activities. wikipedia.orgencyclopedia.pubresearchgate.net

The 20th century saw the rise of synthetic chemistry, leading to the development of numerous methods for constructing the piperidine ring. nih.gov Early methods often involved the hydrogenation of pyridine (B92270) derivatives, a technique still used in industrial production today. nih.govwikipedia.org Over time, more sophisticated and stereoselective synthetic routes have been developed, allowing for the precise placement of substituents on the piperidine ring. nih.govmdpi.com

The evolution of research on substituted piperidines has been driven by the pharmaceutical industry's demand for novel drug candidates. researchgate.netnih.gov The recognition of the importance of stereochemistry in the late 20th century spurred the development of asymmetric synthesis methods to produce enantiomerically pure piperidine derivatives. thieme-connect.comnih.gov Modern approaches include catalytic hydrogenation, cyclization reactions, and the use of chiral auxiliaries to control the stereochemical outcome. nih.govmdpi.com

Overview of Key Research Domains for this compound

This compound is a valuable building block in several key areas of research:

Medicinal Chemistry: It is a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system. smolecule.com Its chiral nature is exploited to create drugs with high specificity for their biological targets. smolecule.com For example, derivatives of this compound are investigated for their potential in treating neurological disorders. smolecule.com

Organic Synthesis: As a chiral auxiliary or ligand, this compound is used in asymmetric synthesis to control the stereochemistry of reactions, leading to the production of enantiomerically pure products. smolecule.com

Agrochemicals: The compound is utilized in the development of new agrochemical products. smolecule.com

Materials Science: Derivatives of this compound are being explored for their potential in creating novel materials, such as chiral ionic liquids. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-6-3-2-4-7-5-6/h6-7H,2-5H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEGMWWXJUXDNJN-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3s 3 Methylpiperidine and Its Chiral Derivatives

Classical Reduction Approaches for Piperidine (B6355638) Ring Formation

Classical methods for constructing the piperidine ring often involve the reduction of pyridine (B92270) precursors or the cyclization of linear substrates through reductive amination. These methods are fundamental in heterocyclic chemistry and have been adapted for the synthesis of substituted piperidines like 3-methylpiperidine (B147322).

Catalytic Hydrogenation of 3-Methylpyridine and Related Heterocycles

One of the most direct methods for the synthesis of 3-methylpiperidine is the catalytic hydrogenation of 3-methylpyridine (also known as 3-picoline). This process involves the saturation of the aromatic pyridine ring with hydrogen gas in the presence of a metal catalyst. While this method produces a racemic mixture of (R)- and (S)-3-methylpiperidine, it is a common and efficient route to the core structure. Subsequent chiral resolution or asymmetric hydrogenation techniques are required to obtain the desired (3S) enantiomer.

The hydrogenation of pyridine and its derivatives can be challenging due to the aromatic stability of the ring and its potential to act as a catalyst poison. chemrxiv.org Consequently, the choice of catalyst and reaction conditions is crucial for achieving high yields and conversions. thalesnano.com

A variety of heterogeneous catalysts are effective for the hydrogenation of pyridines. Noble metals, particularly those from the platinum group, are widely used due to their high activity.

Palladium on Carbon (Pd/C): This is a common and versatile catalyst for the hydrogenation of pyridinecarbonitriles, demonstrating the ability to reduce the pyridine ring. rsc.org The chemoselectivity of Pd/C can be tuned by adjusting additives; for instance, the presence of an acid can influence whether just a nitrile group or both the nitrile and the pyridine ring are reduced. rsc.org

Platinum(IV) Oxide (PtO₂), or Adams' Catalyst: This catalyst is used for the hydrogenation of various substituted pyridines. whiterose.ac.uk It is typically employed under mild conditions and provides good yields for the conversion of methyl-substituted pyridines to the corresponding piperidines. whiterose.ac.uk

Rhodium (Rh): Rhodium-based catalysts, such as Rhodium on carbon (Rh/C), Rhodium on alumina (Rh/Al₂O₃), and Rhodium(III) oxide (Rh₂O₃), have shown high activity in pyridine hydrogenation. rsc.org Rh₂O₃, in particular, has been identified as a highly active catalyst for reducing a wide range of functionalized pyridines under mild conditions (5 bar H₂, 40 °C). rsc.org

Iridium (Ir): Iridium complexes have been developed for the homogeneous hydrogenation of pyridines. chemrxiv.orgrsc.org These catalysts can operate under ionic hydrogenation conditions and show tolerance to a variety of sensitive functional groups. chemrxiv.orgchemrxiv.org

The following table summarizes various catalyst systems used in the hydrogenation of pyridine derivatives.

| Catalyst System | Substrate Example | Key Features |

| 10% Pd/C | 3-Pyridinecarbonitrile | Chemoselectivity tunable with acidic additives. rsc.org |

| PtO₂ | Methyl-substituted pyridines | Effective under mild conditions for generating piperidines. whiterose.ac.uk |

| Rh₂O₃ | 2,6-Lutidine | Highly active under mild pressure and temperature (5 bar, 40 °C). rsc.org |

| [Ir(cod)Cl]₂/Ligand | N-benzyl-2-phenylpyridinium | Used for enantioselective hydrogenation of pyridinium salts. rsc.org |

The efficiency and selectivity of the catalytic hydrogenation of 3-methylpyridine are highly dependent on the reaction conditions.

Pressure: Elevated hydrogen pressure is often necessary to overcome the aromaticity of the pyridine ring. thalesnano.com Pressures can range from a mild 5 bar to higher pressures of 30-80 bar or more. thalesnano.comrsc.org For example, the full conversion of some pyridine derivatives requires pressures of 80-90 bar. thalesnano.com

Temperature: Temperature plays a critical role in reaction kinetics. Typical temperatures for pyridine hydrogenation range from ambient temperature to 80 °C or higher. thalesnano.com The hydrogenation of 3-pyridinecarbonitrile was found to be slow at 30 °C, necessitating an increase to 50 °C. rsc.org Some processes may require temperatures between 300-400 °C, particularly in gas-phase reactions. google.com

Solvents: The choice of solvent can influence catalyst activity and selectivity. Alcohols like methanol and fluorinated alcohols such as trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) are commonly used. rsc.orgunimi.it THF:alcohol mixtures have also been found to be optimal in certain rhodium-catalyzed asymmetric hydrogenations. unimi.it

The table below provides examples of optimized reaction conditions for the hydrogenation of pyridine compounds.

| Substrate | Catalyst | Pressure (bar) | Temperature (°C) | Solvent | Outcome |

| 2,6-Lutidine | Rh₂O₃ | 5 | 40 | TFE | >99% Yield |

| Pyridine-2-acetic ester | Not specified | 80-90 | 80 | Not specified | Full Conversion |

| 3-Pyridinecarbonitrile | 10% Pd/C | 6 | 50 | Not specified | Complete Conversion |

| N-benzyl-3-phenylpyridinium bromide | Rh(cod)₂OTf / JosiPhos | 50 | 50 | THF:TFE (2:1) | High Yield and Enantioselectivity |

Reductive Amination Strategies

Reductive amination is a powerful and versatile method for forming C-N bonds and is widely used in the synthesis of piperidines. researchgate.net This reaction typically involves the condensation of a dicarbonyl compound (or a precursor) with an amine, such as ammonia or a primary amine, to form an imine or enamine intermediate, which is then reduced in situ to yield the saturated heterocycle. researchgate.netchim.it

The mechanism of piperidine formation via reductive amination begins with the reaction of an amine with a carbonyl group to form a hemiaminal, which then dehydrates to an imine or iminium ion. A second intramolecular reaction with another carbonyl group leads to a cyclic intermediate, which is then reduced by a suitable reducing agent to form the piperidine ring. researchgate.net When a 1,5-dicarbonyl compound is used with ammonia, a double reductive amination occurs to form the piperidine skeleton directly. chim.it

The scope of this method is broad, allowing for the synthesis of a wide array of substituted piperidines. nih.gov The complexity of the final molecule can be controlled by the choice of the starting dicarbonyl compound and the amine. For instance, using sugar-derived dicarbonyls leads to polyhydroxylated piperidines. chim.it A variety of reducing agents can be employed, including hydrogen gas with a metal catalyst (e.g., Pd/C), sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), and borane-pyridine complex. researchgate.nettandfonline.com

Chiral Pool Synthesis Strategies

Chiral pool synthesis provides an effective pathway to enantiomerically pure compounds by starting from readily available, inexpensive chiral natural products. For the synthesis of (3S)-3-methylpiperidine derivatives, molecules like amino acids or malic acid can serve as the chiral starting material.

Utilization of Natural Chiral Precursors (e.g., L-Malic Acid)

The "chiral pool" strategy leverages naturally occurring enantiopure compounds as starting materials to impart chirality to the target molecule. L-malic acid is a readily available and inexpensive chiral precursor that can be utilized for the synthesis of various chiral compounds. Although a direct synthesis of this compound from L-malic acid is not extensively documented in readily available literature, the general principles of this approach can be illustrated by the synthesis of analogous chiral heterocycles, such as (R)-3-methylpyrrolidine from (S)-malic acid.

This type of synthesis typically involves a series of stereocontrolled transformations. For instance, the diastereoselective methylation of a derivative of (S)-malic acid, such as dimethyl (S)-malate, can establish the required methyl-bearing stereocenter. This is followed by functional group manipulations, including reductive dehydroxylation and cyclization steps, to form the heterocyclic ring system. The inherent chirality of the starting material, L-malic acid, guides the stereochemical outcome of the subsequent reactions, ultimately leading to the desired enantiomer of the target molecule.

Diastereoselective Control in Chiral Pool Derivatization

When employing chiral pool precursors, achieving high diastereoselectivity in key bond-forming steps is crucial for an efficient synthesis. Diastereoselective control is often achieved by taking advantage of the steric and electronic properties of the chiral starting material and any protecting or directing groups present in the synthetic intermediates.

For example, in the derivatization of a chiral precursor, the existing stereocenter can influence the facial selectivity of an incoming reagent. This can be seen in alkylation, reduction, or cyclization reactions where the chiral scaffold directs the formation of one diastereomer over the other. The choice of reagents, solvents, and reaction conditions plays a significant role in maximizing this diastereomeric excess. Through careful planning of the synthetic route and optimization of reaction conditions, a high degree of stereochemical control can be exerted, leading to the efficient production of the desired chiral derivative.

Asymmetric Synthesis and Stereoselective Routes

Asymmetric synthesis provides a powerful alternative to the chiral pool approach, creating the desired stereocenter through the use of chiral catalysts, reagents, or auxiliaries. These methods are often more versatile and can provide access to both enantiomers of the target molecule.

Asymmetric Hydrogenation of Precursors (e.g., Pyridinium Salts)

Asymmetric hydrogenation of prochiral precursors, such as substituted pyridinium salts, is a highly efficient method for the synthesis of chiral piperidines. unimi.itresearchgate.netdicp.ac.cn This approach involves the reduction of the aromatic pyridine ring to a saturated piperidine ring with simultaneous control of the newly formed stereocenter. The activation of the pyridine as a pyridinium salt enhances its reactivity towards hydrogenation and prevents catalyst inhibition. dicp.ac.cn

The success of this method hinges on the use of a chiral transition metal catalyst, typically based on iridium or rhodium, in combination with a chiral ligand. unimi.itdicp.ac.cn The substrate, a 3-methylpyridinium salt, is hydrogenated under a hydrogen atmosphere, and the chiral catalyst complex directs the delivery of hydrogen atoms to one face of the substrate, leading to the preferential formation of the (S)-enantiomer of 3-methylpiperidine. The use of an organic base can significantly improve the enantiomeric excess in some cases. unimi.it

Chiral Ligand Design and Catalyst Performance (e.g., Iridium, Rhodium, Palladium)

The design of the chiral ligand is paramount to achieving high enantioselectivity in the asymmetric hydrogenation of pyridinium salts. A wide variety of chiral bisphosphine ligands have been developed and successfully employed in combination with iridium and rhodium catalysts. unimi.itdicp.ac.cn While palladium catalysts are workhorses in many hydrogenation reactions, their application in the asymmetric hydrogenation of simple pyridinium salts is less commonly reported in the literature compared to iridium and rhodium.

The performance of the catalyst is highly dependent on the specific combination of the metal precursor and the chiral ligand, as well as the reaction conditions such as solvent, temperature, and hydrogen pressure. The electronic and steric properties of the ligand create a chiral environment around the metal center, which is responsible for the stereochemical outcome of the hydrogenation. Below is a table summarizing the performance of various catalyst systems in the asymmetric hydrogenation of 3-substituted pyridinium salts, which are close analogs to the precursor for this compound.

| Metal Precursor | Chiral Ligand | Substrate (3-substituted pyridinium salt) | Solvent | Base | ee (%) | Ref. |

| [Rh(COD)2]BF4 | (R,R)-f-spiroPhos | N-benzyl-3-phenylpyridinium bromide | THF/MeOH | Et3N | 90 | unimi.it |

| [Rh(COD)2]BF4 | (R)-JosiPhos | N-benzyl-3-phenylpyridinium bromide | THF/MeOH | Et3N | 85 | unimi.it |

| [{Ir(cod)Cl}2] | (R)-SynPhos | N-benzyl-3-ethylpyridinium bromide | PhMe/CH2Cl2 | - | 93 | |

| [{Ir(cod)Cl}2] | (R)-SegPhos | N-benzyl-3-ethylpyridinium bromide | PhMe/CH2Cl2 | - | 92 |

This table is generated based on data for 3-substituted pyridinium salts as close analogs.

Chiral Auxiliary and Ligand-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. Once the desired stereocenter is created, the auxiliary is removed. This approach has been successfully applied to the synthesis of derivatives of this compound.

A notable example is the asymmetric synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one. In this synthesis, D-phenylglycinol serves as a chiral auxiliary. It is first condensed with δ-valerolactone to form a piperidin-2-one derivative. The subsequent alkylation at the C3 position with a methyl group is directed by the chiral auxiliary. The stereochemical outcome of this methylation step can be controlled by the reaction conditions, such as the presence or absence of a protecting group on the hydroxyl function of the auxiliary. When the hydroxyl group is unprotected, the use of 2.5 equivalents of s-BuLi leads to the formation of the (3S)-isomer as a single diastereomer. After the stereoselective methylation, the chiral auxiliary can be cleaved to yield a derivative of this compound.

Diastereoselective Cyclization Reactions (e.g., Nitro-Mannich reaction, [3+3] annulations, alkene cyclization)

Diastereoselective cyclization reactions are powerful tools for the construction of the piperidine ring with control over multiple stereocenters.

The Nitro-Mannich reaction , or aza-Henry reaction, involves the addition of a nitroalkane to an imine. This reaction can be used to construct the piperidine ring by employing appropriate precursors. For instance, a nitro-Mannich reaction can be a key step in linking two fragments that, upon subsequent cyclization, form the piperidine scaffold. The stereochemistry of the newly formed C-C and C-N bonds can be controlled through the use of chiral catalysts or by substrate control, leading to the diastereoselective synthesis of polysubstituted piperidines.

[3+3] Annulations are cycloaddition reactions that involve the combination of a three-carbon component with another three-atom component to form a six-membered ring. In the context of piperidine synthesis, this could involve the reaction of a 1,3-dianion equivalent with a 1,3-dielectrophile. The stereochemical outcome of these reactions can be controlled by the use of chiral catalysts or by the inherent chirality of the starting materials, allowing for the diastereoselective formation of substituted piperidines.

Alkene cyclization reactions, such as the Prins cyclization or radical cyclizations, provide another avenue for the synthesis of piperidine rings. In a Prins-type cyclization, an alkene can react with an iminium ion to form a piperidine ring. The stereochemistry of the substituents on the newly formed ring can be controlled by the geometry of the alkene and the reaction conditions. Similarly, radical cyclizations of appropriately substituted nitrogen-containing precursors can lead to the formation of piperidine rings with a high degree of diastereoselectivity. nih.gov

Regioselective Ring Opening of Epoxypiperidines

The synthesis of specifically substituted piperidine rings, such as this compound, can be achieved through the regioselective ring opening of epoxypiperidine precursors. This method offers a powerful strategy for introducing substituents at desired positions with stereochemical control. The cleavage of 2,3-epoxy alcohols with carbon nucleophiles is a notable transformation for creating hydroxymethyl 1,3-diols. mdpi.com Various organometallic reagents, including organoaluminum compounds and organocuprates, have been employed to introduce methyl, alkynyl, and aryl groups with varying degrees of regioselectivity. mdpi.com

For instance, the use of alkenyl Grignard reagents for the ring opening of TIPS-monoprotected cis- and trans-2,3-epoxy alcohols allows for the diastereoselective synthesis of anti- and syn-1,3-diols, respectively. mdpi.com This approach provides a modular platform for constructing polypropionate-type fragments, which are common motifs in natural products. mdpi.com The regioselectivity of the epoxide opening is a critical factor, and it can be influenced by the choice of nucleophile, solvent, and the presence of protecting groups on the piperidine ring.

Industrial-Scale Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives necessitates the development of efficient, scalable, and cost-effective processes. A key strategy in this regard is the catalytic cyclization of acyclic precursors.

A significant industrial route for the synthesis of 3-methylpiperidine involves the catalytic cyclization of 2-methyl-1,5-diaminopentane. google.com This process, which can be carried out in the gaseous phase, offers a direct method to form the piperidine ring. google.com The reaction is typically performed by passing the gaseous starting material over a catalyst at elevated temperatures. google.com Depending on the reaction conditions and the catalyst used, the process can be tailored to produce either 3-methylpiperidine or, through subsequent dehydrogenation, 3-methylpyridine. google.com

The choice of catalyst is paramount for the efficiency and selectivity of the cyclization reaction. Heterogeneous catalysts are favored in industrial settings due to their ease of separation from the reaction mixture and potential for regeneration and reuse. Metal oxides are commonly employed as catalysts for the cyclization of 2-methyl-1,5-diaminopentane. google.com For instance, catalysts such as copper chromite, molybdenum oxide, and vanadium oxide, often on a support, have been utilized. google.com The catalytic activity of these systems is a key factor, with more active catalysts allowing the reaction to proceed at lower temperatures. google.com The development of robust catalysts that maintain high activity over extended periods is a primary goal for commercial-scale production. google.com

Achieving high yields and purity is a critical aspect of industrial synthesis. Process optimization for the catalytic cyclization of 2-methyl-1,5-diaminopentane involves a careful study of various reaction parameters. Techniques such as Design of Experiments (DoE) can be employed to systematically investigate the effects of variables like temperature, pressure, and substrate concentration on the reaction outcome. mdpi.comnih.gov For instance, a two-level full factorial Design of Experiments can help elucidate the impact of different factors and their interactions. nih.gov Furthermore, Surface Responding Analysis can be a useful tool to identify the optimal operating conditions that lead to quantitative conversion of the starting material, high yields, and the suppression of undesired side reactions. mdpi.comnih.gov Continuous flow systems, as opposed to batch processes, can also offer advantages in terms of throughput and consistency.

| Parameter | Condition | Effect on Yield/Purity |

| Catalyst | Metal Oxides (e.g., Copper Chromite, Molybdenum Oxide) | High activity allows for lower reaction temperatures and improved selectivity. google.com |

| Temperature | 500-600°C | Influences the ratio of 3-methylpiperidine to 3-methylpyridine. google.com |

| Pressure | 5 bar | Affects reaction kinetics and product distribution. google.com |

| Flow Rate | Optimized for continuous process | Maximizes throughput and ensures consistent product quality. |

Catalytic Cyclization of Diaminopentane Precursors

Protecting Group Strategies and Their Influence on Stereochemistry

In the synthesis of chiral derivatives of 3-methylpiperidine, the use of protecting groups is essential for controlling reactivity and stereochemistry. The choice of the N-protecting group can significantly influence the outcome of stereoselective transformations.

Commonly used amino protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). google.com The tert-butoxycarbonyl (Boc) group, for example, enhances the stability and influences the reactivity of the piperidine ring. The selection of a protecting group can be guided by its stability under various reaction conditions and the ease of its subsequent removal.

The nature of the N-substituent can direct the stereochemical course of reactions such as hydrogenation and epimerization. For instance, in the synthesis of disubstituted pipecolinates, the choice between a benzyl or a Boc protecting group can determine the feasibility of achieving the desired diastereomer through base-mediated epimerization. rsc.org A benzyl group may favor the formation of trans isomers to relieve unfavorable 1,3-diaxial interactions, while a Boc group might be more suitable for obtaining other specific isomers. rsc.org This highlights the critical role of protecting groups in directing the stereochemical outcome and enabling the synthesis of a diverse range of stereoisomers.

| Protecting Group | Abbreviation | Key Features | Influence on Stereochemistry |

| tert-Butoxycarbonyl | Boc | Stable under many conditions, easily removed with acid. | Can direct lithiation to the adjacent position and influence the approach of reagents. rsc.org |

| Benzyloxycarbonyl | Cbz | Removed by hydrogenolysis. google.com | Can influence the thermodynamic equilibrium in epimerization reactions. rsc.org |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base-labile, commonly used in peptide synthesis. ub.edu | Often used when orthogonal protection strategies are required. ub.edu |

Reactivity and Chemical Transformations of 3s 3 Methylpiperidine

Reactivity of the Piperidine (B6355638) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of (3S)-3-methylpiperidine makes it a potent nucleophile and a moderately strong base. This reactivity is central to many of its chemical transformations, allowing for the introduction of a wide variety of substituents at the nitrogen atom.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of this compound readily participates in N-alkylation and N-acylation reactions. N-alkylation introduces an alkyl group onto the nitrogen, while N-acylation introduces an acyl group, forming an amide.

N-Alkylation typically proceeds via a nucleophilic substitution reaction where the piperidine nitrogen attacks an alkyl halide or another electrophile. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed, driving the reaction to completion. Common bases include potassium carbonate or triethylamine. The choice of solvent and temperature can influence the reaction rate and yield.

N-Acylation is the reaction of this compound with an acylating agent such as an acyl chloride or an acid anhydride. These reactions are generally rapid and exothermic, often performed at lower temperatures to control reactivity. The resulting N-acyl derivatives are amides, which are significantly less basic and nucleophilic than the parent amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. An efficient method for the N-acylation of amides utilizes a pyridine (B92270) ring as an internal nucleophilic catalyst, which can form an active acylammonium salt with an acyl chloride, facilitating the reaction under mild conditions.

Table 1: Examples of N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent Example | Product Type | Conditions |

|---|---|---|---|

| N-Alkylation | Benzyl bromide | N-Benzyl-(3S)-3-methylpiperidine | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile), Room Temp. |

| N-Acylation | Acetyl chloride | N-Acetyl-(3S)-3-methylpiperidine | Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂), 0 °C to Room Temp. |

| N-Acylation | Acetic anhydride | N-Acetyl-(3S)-3-methylpiperidine | No base required, neat or in a solvent |

Protection and Deprotection Strategies (e.g., Boc-protection)

In multi-step syntheses, it is often necessary to protect the piperidine nitrogen to prevent it from reacting with reagents intended for other parts of the molecule. The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under a wide range of conditions and its ease of removal.

Boc-Protection: The introduction of the Boc group is typically achieved by reacting this compound with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or sodium bicarbonate. The reaction is usually performed in a solvent like dichloromethane or a water/THF mixture at room temperature, leading to high yields of the N-Boc protected product.

Boc-Deprotection: The Boc group is readily cleaved under acidic conditions. A common method involves treating the N-Boc protected piperidine with a strong acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane, or with hydrochloric acid in an organic solvent. The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl carbocation and subsequent decarboxylation to release the free amine.

Table 2: Boc-Protection and Deprotection of this compound

| Process | Reagent | Solvent | Key Features |

|---|---|---|---|

| Protection | Di-tert-butyl dicarbonate (Boc₂O) | Dichloromethane (CH₂Cl₂), Triethylamine (Et₃N) | Mild conditions, high yield |

| Deprotection | Trifluoroacetic acid (TFA) | Dichloromethane (CH₂Cl₂) | Rapid cleavage at room temperature |

| Deprotection | Hydrochloric acid (HCl) | Dioxane or Methanol | Forms the hydrochloride salt of the amine |

Stereospecific Reactions at the Chiral Carbon Center

Direct functionalization at the C3 chiral center of this compound without affecting the stereochemistry is challenging. Therefore, many strategies focus on the stereoselective synthesis of 3-substituted piperidines from achiral or prochiral precursors to create derivatives with defined stereochemistry at the C3 position. These methods often involve catalytic asymmetric reactions.

One powerful approach is the rhodium-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids with a dihydropyridine derivative. This method provides 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity, which can then be reduced to the corresponding chiral 3-substituted piperidines. acs.orgorganic-chemistry.org Another chemo-enzymatic strategy employs an amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines. nih.gov

A different strategy involves the functionalization of N-Boc-tetrahydropyridine via cyclopropanation. The resulting cyclopropane derivative can then undergo a highly regio- and stereoselective reductive ring-opening to introduce substituents at the C3 position, yielding the desired C3-substituted piperidine as a single diastereomer. nih.gov These methods highlight the importance of constructing the chiral center as part of the synthesis rather than modifying it post-synthetically.

Oxidation Reactions and N-Oxide Formation

The nitrogen atom of this compound can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents like hydrogen peroxide, meta-chloroperoxybenzoic acid (mCPBA), or peracetic acid. The resulting this compound N-oxide features a highly polar N-O bond, which alters the compound's physical and chemical properties. N-oxides are often more water-soluble than their parent amines and can serve as intermediates in further chemical transformations. For example, tertiary amine N-oxides can undergo rearrangement reactions under thermal conditions.

Reduction Reactions of Derivatives

Reduction reactions are commonly employed in the synthesis and modification of this compound derivatives. A primary application is the reduction of N-acyl derivatives (amides) back to the corresponding N-alkyl amines. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, which effectively reduces the carbonyl group of the amide.

Furthermore, reduction is a key step in many synthetic routes that build the chiral piperidine ring. For instance, the catalytic hydrogenation of pyridine or tetrahydropyridine (B1245486) precursors is a fundamental method for producing the saturated piperidine core. nih.gov Asymmetric hydrogenation of prochiral enamines or iminium ions can also be used to establish the stereocenter at the C3 position during the ring synthesis. nih.gov

Nucleophilic Substitution Reactions

This compound, with its nucleophilic nitrogen, readily acts as a nucleophile in substitution reactions. It can displace leaving groups from alkyl halides, sulfonate esters (e.g., tosylates, mesylates), and epoxides to form new carbon-nitrogen bonds.

Derivatives of this compound can also be designed to undergo nucleophilic substitution. For instance, a hydroxyl group could be introduced at a ring carbon (e.g., C4 or C5) and subsequently converted into a good leaving group like a tosylate. This tosylate derivative could then be subjected to reaction with various nucleophiles (e.g., azides, cyanides, alkoxides), allowing for the introduction of diverse functionalities onto the piperidine scaffold while retaining the stereochemistry at the C3 position. Such strategies are crucial for building complex, polyfunctional piperidine derivatives for pharmaceutical applications. whiterose.ac.uk

Functionalization of Peripheral Sites and Ring Substituents

The chemical reactivity of this compound offers avenues for structural modification at two primary locations: the peripheral nitrogen atom and the carbon atoms of the heterocyclic ring. These transformations are crucial for synthesizing a diverse range of derivatives with tailored properties. Functionalization can involve reactions at the secondary amine, providing a common site for modification, or the more challenging direct activation of C-H bonds on the piperidine ring.

N-Functionalization Reactions

The secondary amine of the piperidine ring is a nucleophilic center and the most common site for peripheral functionalization. Standard reactions include N-alkylation and N-acylation, which introduce a wide variety of substituents to the nitrogen atom.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom. A common method employs an alkyl halide (such as methyl iodide or ethyl bromide) in the presence of a base. The choice of base and solvent system can be optimized to achieve high yields. For instance, potassium carbonate in a solvent like dimethylformamide (DMF) is an effective combination for this transformation. researchgate.netgoogle.com Another approach is reductive amination, which utilizes a carbonyl compound.

Reaction Conditions: To a solution of piperidine in an anhydrous solvent like acetonitrile or DMF, an alkylating agent (e.g., alkyl bromide or iodide) is added. researchgate.net A base such as potassium carbonate or sodium hydride may be used to neutralize the acid formed during the reaction and drive it to completion. researchgate.net

Controlling Selectivity: The reaction can sometimes lead to the formation of a quaternary ammonium (B1175870) salt if an excess of the alkylating agent is used. researchgate.net To favor mono-alkylation, the alkyl halide can be added slowly to a solution where the piperidine is in excess. researchgate.net

N-Acylation: The introduction of an acyl group to the nitrogen atom is another fundamental transformation. This is typically achieved by reacting the piperidine with an acyl chloride or an acid anhydride. This reaction is generally high-yielding and leads to the formation of a stable amide.

C-H Functionalization of the Piperidine Ring

Direct functionalization of the C-H bonds of the piperidine ring is a more advanced strategy that allows for the introduction of substituents at specific carbon atoms. These reactions often rely on transition-metal catalysis to achieve regioselectivity and stereoselectivity. nih.govsemanticscholar.org The presence of the methyl group at the C-3 position in this compound can influence the outcome of these reactions due to steric and electronic effects.

Catalyst-Controlled C-H Functionalization: Research has demonstrated that the site of functionalization on the piperidine ring can be controlled by the choice of catalyst and the nature of the protecting group on the nitrogen atom. nih.gov

C-2 Functionalization: Directing groups on the nitrogen can facilitate C-H activation at the adjacent C-2 position. For example, ruthenium-catalyzed α-(hetero)arylation of saturated cyclic amines has been reported. semanticscholar.org Similarly, rhodium catalysts have been used to generate 2-substituted piperidine analogues. nih.gov

C-4 Functionalization: By employing specific N-α-oxoarylacetyl-piperidines in combination with a rhodium catalyst like Rh₂(S-2-Cl-5-BrTPCP)₄, C-H functionalization can be directed to the C-4 position. nih.gov

C-3 Functionalization: Direct C-H functionalization at the C-3 position is challenging. However, 3-substituted analogues can be prepared indirectly through methods like the cyclopropanation of an N-Boc-tetrahydropyridine followed by a reductive ring-opening, which generates the desired C-3 substituted product. nih.gov Another strategy involves the regioselective alkylation at the three-position of piperidine by first converting it to an enamide anion, which can then be alkylated with various alkyl halides. odu.edu

The table below summarizes key research findings on the functionalization of the piperidine ring system.

| Functionalization Site | Reaction Type | Catalyst/Reagents | Key Findings |

| C-2 | C-H Arylation | Transition Metal Catalysts (e.g., Ruthenium) | Directed C-H activation allows for the introduction of aryl groups at the C-2 position. semanticscholar.org |

| C-4 | C-H Insertion | Rh₂(S-2-Cl-5-BrTPCP)₄ / N-α-oxoarylacetyl protecting group | High levels of enantiocontrol (96–98% ee) were achieved with moderate yields (50–57%) for electron-withdrawing substituents. nih.gov |

| C-3 | Indirect Alkylation | 1. Cyclopropanation (Rh₂(S-DOSP)₄) 2. Reductive Ring Opening (Et₃SiH, BF₃·Et₂O) | This multi-step process yields C-3 substituted analogues in good yields (67–92%) and as single diastereomers (>30:1 dr). nih.gov |

| C-3 | Direct Alkylation | Enamide Anion Formation / Alkyl Halide | A series of 3-alkylpiperidines can be synthesized by alkylating the enamide anion of Δ²-piperideine. odu.edu |

These methodologies provide a powerful toolkit for the synthesis of complex this compound derivatives by enabling precise modifications at both the peripheral nitrogen and various positions on the carbon ring.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of (3S)-3-methylpiperidine. These calculations use the principles of quantum mechanics to model the molecule's electronic structure and predict its properties.

Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most prominent ab initio methods used in computational chemistry. The HF method approximates the many-electron wavefunction as a single Slater determinant, providing a foundational approach but neglecting electron correlation. DFT, on the other hand, is based on the principle that the energy of a molecule can be determined from its electron density. DFT methods include an approximation for the exchange-correlation energy, which accounts for electron correlation effects, often leading to more accurate results than HF for a similar computational cost.

For the structural and spectroscopic analysis of 3-methylpiperidine (B147322), DFT calculations have been successfully employed. Specifically, the B3LYP functional, a hybrid functional that combines HF exchange with DFT exchange and correlation, has been used with the 6-311G(d,p) basis set to analyze the molecule. Such studies provide a reliable theoretical framework for understanding the molecule's vibrational spectra and stable conformations.

The piperidine (B6355638) ring exists in a non-planar chair conformation to minimize angular and torsional strain. For this compound, the methyl group can occupy either an axial or an equatorial position on this chair frame. Computational geometry optimization is used to find the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface.

Studies based on DFT calculations have determined the most stable structure for 3-methylpiperidine. The lowest energy conformation is the chair form where the methyl group is in the equatorial position. This preference is a well-established principle in cyclohexane (B81311) and piperidine chemistry, as the equatorial position minimizes steric hindrance, specifically the unfavorable 1,3-diaxial interactions that would occur if the bulkier methyl group were in the axial position. While the chair conformer is the most stable, other higher-energy conformers, such as the boat and twist-boat, also exist on the energetic landscape. However, these are typically significantly less stable and represent transition states or shallow local minima.

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they are the frontier orbitals that govern chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and reactive. While specific HOMO-LUMO energy values for this compound are not extensively reported in the literature, DFT calculations on a derivative, ammonium (B1175870) 3-methyl piperidine dithiocarbamate, revealed a small HOMO-LUMO energy gap, suggesting a high propensity to act as an electron donor. Such calculations for this compound would provide valuable insight into its reactivity profile.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. It is plotted onto a constant electron density surface, using a color scale to represent the electrostatic potential. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.

For this compound, an MEP map would highlight the region around the nitrogen atom as the most electron-rich area due to the lone pair of electrons. This would be depicted as a red or yellow area, indicating it as the primary site for protonation and interaction with electrophiles. The hydrogen atoms, particularly the one attached to the nitrogen, would show a positive potential (blue), identifying them as the most electron-deficient sites.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, are crucial for understanding molecular conformation and intermolecular interactions. NCI analysis is a computational technique used to visualize these weak interactions in real space. It is based on the electron density and its derivatives.

In an NCI plot, large, color-coded surfaces appear in regions where non-covalent interactions occur. The color of the surface indicates the nature of the interaction: blue is used for strong attractive interactions like hydrogen bonds, green for weak van der Waals interactions, and red for repulsive steric clashes. An NCI analysis of this compound would be able to visualize the subtle intramolecular forces that stabilize the equatorial conformer, such as weak van der Waals forces, and would also depict any steric repulsion associated with the axial conformer.

Thermodynamic Property Predictions of this compound and Derivatives

Computational chemistry is a valuable tool for predicting the thermodynamic properties of molecules, such as the enthalpy of formation. These predictions can be compared with experimental data to validate the accuracy of the computational methods.

A combined experimental and computational study has been conducted on the thermochemistry of several methylpiperidines, including 3-methylpiperidine. The standard molar enthalpy of formation in the gaseous state was determined experimentally and calculated using various theoretical methods. The G3MP2B3 composite method, which is a high-accuracy computational protocol, showed excellent agreement with the experimental data. However, it was noted that several common DFT functionals struggled to accurately predict these properties for piperidine derivatives. This highlights the importance of selecting appropriate computational methods for reliable thermodynamic predictions.

| State | Experimental Value (kJ·mol⁻¹) | Computational Method | Calculated Value (kJ·mol⁻¹) |

|---|---|---|---|

| Liquid | -123.6 ± 1.4 | - | - |

| Gaseous | -79.2 ± 1.6 | G3MP2B3 | -81.0 |

| B3LYP/6-31G(d) | -67.4 |

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are used to study the conformational flexibility of the piperidine ring. The six-membered ring is not planar and primarily adopts a chair conformation to minimize steric strain. For 3-methylpiperidine, two chair conformers are possible: one with the methyl group in an equatorial position and one with it in an axial position. Computational studies have shown that the conformer with the equatorial methyl group is generally lower in energy and thus more stable, as this arrangement avoids unfavorable 1,3-diaxial interactions. nih.gov MD simulations can model the dynamic interconversion between these conformers and other less stable forms like the twist-boat conformation, providing a detailed picture of the molecule's flexibility in different environments. researchgate.net Studies on the closely related N-methyl piperidine have identified and characterized the equilibrium between chair and twist structures. rsc.org

Molecular Docking and Protein-Ligand Interaction Studies (for target identification and binding, not clinical outcomes)

Molecular docking is a computational technique used to predict how a molecule, such as a derivative of this compound, binds to the active site of a protein target. These studies are crucial for identifying potential biological targets and understanding the molecular basis of interaction. For instance, docking studies have been performed with piperidine derivatives against targets like the dopamine (B1211576) D2 receptor and sigma receptors. researchgate.netnih.gov

These simulations reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and cation–π interactions, that stabilize the ligand-protein complex. mdpi.com In the case of amine-containing structures like this compound, the protonated nitrogen can form strong ionic or cation–π interactions with aromatic residues (e.g., tryptophan, tyrosine) in a binding pocket. mdpi.com By analyzing these binding modes, researchers can rationally design new derivatives with improved affinity and selectivity for a specific protein target. researchgate.net

Applications in Advanced Organic Synthesis

(3S)-3-Methylpiperidine as a Chiral Building Block in Multistep Syntheses

The intrinsic chirality of this compound makes it an excellent starting material or intermediate for the synthesis of enantiomerically pure complex molecules. As a chiral building block, it allows for the transfer of its stereochemical information to a target molecule through a series of chemical transformations. This approach is fundamental in stereodivergent synthesis, where different stereoisomers of a complex product can be accessed by starting with a specific chiral precursor. portico.org

For instance, chiral piperidine (B6355638) derivatives are instrumental in the synthesis of various alkaloids, including 3-piperidinol alkaloids, which exhibit a range of pharmacological properties such as anesthetic and antibiotic activities. portico.org The synthesis of these complex natural products often involves multistep sequences where the piperidine ring system is assembled or modified, and the stereochemistry at position 3, as in this compound, dictates the absolute configuration of stereocenters in the final product. Chemoenzymatic strategies have also been developed to create stereodiverse polyhydroxylated piperidine derivatives from simple achiral substrates, highlighting the utility of piperidine scaffolds in generating molecular diversity. researchgate.net

Role in Asymmetric Catalysis

The rigid, chair-like conformation of the piperidine ring, combined with the stereocenter in this compound, provides a well-defined three-dimensional structure that is highly advantageous for creating asymmetric catalytic environments.

This compound and its derivatives are used to synthesize chiral ligands for transition metal-catalyzed asymmetric reactions. These ligands coordinate to a metal center (e.g., Palladium, Platinum, Rhodium, Iridium, Nickel), creating a chiral environment that influences the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the product. nih.govsemanticscholar.org

The development of nonsymmetrical P,N-ligands has been a significant advancement, often outperforming traditional C2-symmetric ligands in various metal-catalyzed reactions. nih.govsemanticscholar.org The piperidine moiety can serve as the nitrogen-containing part of these ligands, where its steric and electronic properties can be fine-tuned to optimize catalytic activity and enantioselectivity. For example, chiral ligands are crucial in reactions like Palladium-catalyzed allylic substitution and Rhodium-catalyzed hydrogenation. nih.govumich.edu Platinum complexes containing methylpiperidine ligands have also been prepared and studied for their reactivity and biological interactions. nih.gov

| Transition Metal | Ligand Type / Concept | Application Example | Reference |

|---|---|---|---|

| Palladium (Pd) | Nonsymmetrical P,N-Ligands | Asymmetric Allylic Substitution | nih.gov |

| Rhodium (Rh) | Chiral Phosphines | Asymmetric Hydrogenation | umich.edusnnu.edu.cn |

| Iridium (Ir) | PHOX Ligands | Asymmetric Hydroarylation | nih.govumich.edu |

| Platinum (Pt) | Amine Ligands | Preparation of trans-platinum complexes | nih.gov |

| Nickel (Ni) | Chiral Phosphines | Asymmetric Cross-Coupling | whiterose.ac.uk |

The piperidine scaffold is also a key component in the design of organocatalysts. These small organic molecules can catalyze chemical reactions without the need for a metal. The basic nitrogen atom of the piperidine ring can act as a Brønsted or Lewis base, or it can be used to form enamines or iminium ions, which are key intermediates in many organocatalytic transformations. researchgate.net

The development of highly functionalized piperidines through organocatalyzed, three-component reactions highlights the importance of this scaffold. researchgate.net By incorporating chirality, as in derivatives of this compound, these organocatalysts can induce high levels of enantioselectivity in a wide range of chemical reactions, providing a valuable alternative to metal-based catalysts.

Precursor and Intermediate for Complex Organic Molecules

This compound serves as a crucial precursor for a wide array of more complex organic molecules. Its pre-existing stereocenter and functionalizable nitrogen atom make it an ideal starting point for syntheses that require precise stereochemical control. It is a building block for numerous active pharmaceutical ingredients (APIs), including antipsychotic drugs like Preclamol and the ovarian cancer monotherapeutic Niraparib. snnu.edu.cnnih.gov The synthesis of these molecules often involves the elaboration of the piperidine ring, adding further functionality while retaining the original stereochemistry. The development of efficient synthetic routes to these complex targets often relies on the commercial availability and synthetic versatility of chiral piperidines. nih.gov

Stereoselective Introduction of Piperidine Motifs into Larger Architectures

Introducing a piperidine motif into a larger molecule with stereochemical control is a common challenge in organic synthesis. Methodologies that utilize chiral piperidine precursors like this compound simplify this process. One approach involves the functionalization of the piperidine nitrogen, followed by reactions at the carbon skeleton. For example, diastereoselective lithiation of N-Boc-3-methylpiperidine followed by trapping with an electrophile allows for the introduction of substituents at specific positions relative to the existing methyl group. whiterose.ac.uknih.gov

Other advanced strategies include catalytic asymmetric methods, such as the rhodium-catalyzed asymmetric reductive Heck reaction, which can build the chiral substituted piperidine ring from simpler precursors like pyridines. snnu.edu.cn Chemo-enzymatic methods, which combine the selectivity of enzymes with the versatility of chemical synthesis, have also proven effective for the asymmetric dearomatization of pyridines to produce stereo-defined substituted piperidines. nih.gov These methods provide powerful tools for incorporating the 3-methylpiperidine (B147322) structure into larger, more complex molecular frameworks with high stereoselectivity.

| Method | Description | Key Feature | Reference |

|---|---|---|---|

| Diastereoselective Lithiation/Trapping | Deprotonation of an N-protected 3-methylpiperidine followed by reaction with an electrophile. | Control of stereochemistry at a second position on the ring. | whiterose.ac.uknih.gov |

| Catalytic Asymmetric Reductive Heck Reaction | A Rh-catalyzed cross-coupling of a pyridine (B92270) derivative with a boronic acid. | Builds the chiral tetrahydropyridine (B1245486) core with high enantioselectivity. | snnu.edu.cn |

| Chemo-enzymatic Dearomatization | A biocatalytic cascade involving amine oxidase and ene imine reductase enzymes. | Converts activated pyridines into stereo-enriched piperidines. | nih.gov |

| Hydrogenation of Pyridines | Reduction of substituted pyridines using metal catalysts or non-metal alternatives like borenium ions. | Can be highly diastereoselective, leading to cis- or trans-products. | nih.govnih.gov |

Development of Novel Synthetic Methodologies Employing this compound

The utility of this compound and related structures continues to inspire the development of new synthetic methods. Research focuses on creating more efficient, selective, and sustainable ways to synthesize and functionalize the piperidine core. For example, novel multi-component reactions catalyzed by Lewis acids have been developed for the one-pot synthesis of highly functionalized piperidines from simple starting materials. researchgate.net

Furthermore, cascade reactions, where multiple bond-forming events occur in a single operation, offer a powerful strategy for rapidly building molecular complexity. A hydrogen-borrowing [5+1] annulation method catalyzed by iridium is one such example, enabling the stereoselective synthesis of substituted piperidines. nih.gov These innovative methodologies, often employing piperidine derivatives, are crucial for advancing the field of organic synthesis and enabling the discovery of new chemical entities with potential applications in medicine and materials science.

Applications in Medicinal and Biological Chemistry Mechanistic and Structural Focus

Design and Synthesis of Biologically Active Derivatives

The (3S)-3-methylpiperidine scaffold is a cornerstone in the synthesis of complex, biologically active molecules. Its structural features are leveraged to design enzyme inhibitors and receptor ligands, particularly for the central nervous system. A common synthetic strategy involves the use of a tert-butoxycarbonyl (Boc) protecting group on the piperidine's amino group. This enhances stability during multi-step reactions and allows for subsequent deprotection to reveal the free amino group, which is crucial for interaction with biological targets.

The synthesis of piperidine (B6355638) derivatives is a broad field, encompassing various intra- and intermolecular reactions. mdpi.com Methodologies such as hydrogenation, cyclization, and multicomponent reactions are employed to create a diverse range of substituted piperidines. mdpi.com For instance, enantioselective reductions and diastereoselective reductive cyclizations are advanced techniques used to produce specific stereoisomers, which is critical as biological activity is often highly dependent on the molecule's three-dimensional structure. mdpi.com

An example of the synthesis of complex derivatives can be seen in the creation of 7-alkoxyamino-3-(1,2,3-triazole)-coumarins. The synthetic pathway for these multi-target-directed ligands involves several key steps:

O-alkylation: 7-hydroxycoumarin is reacted with dibromoalkanes of varying lengths.

Bromination: The coumarin nucleus is brominated at the 3-position via electrophilic substitution.

Acetylene Introduction: A Sonogashira cross-coupling reaction is performed to introduce an acetylene group.

Click Chemistry: The final triazole ring is formed, linking the coumarin structure to other moieties, which may include a methylpiperidine group, via a copper-catalyzed azide-alkyne cycloaddition. mdpi.com

These synthetic strategies highlight the modular nature of drug design, where the this compound core can be systematically elaborated to optimize interaction with a desired biological target.

Ligand Binding Studies and Receptor Interaction Profiling

The piperidine moiety is a well-established structural feature for ligands targeting various receptors. acs.org In its protonated form, the nitrogen atom in the piperidine ring is often involved in crucial salt bridge interactions within receptor binding pockets, which can be responsible for high binding affinity. acs.org

Molecular docking and other computational techniques are routinely used to understand how these derivatives interact with their biological targets. oncodesign-services.com These studies provide insights into the binding modes and key interactions, such as hydrogen bonds and hydrophobic interactions, that govern ligand affinity and selectivity. For example, in the design of dual histamine H3 (H₃R) and sigma-1 (σ₁R) receptor ligands, the piperidine ring was identified as a critical structural element for activity at both targets. unisi.it

Derivatives of this compound have been shown to effectively modulate the activity of various enzymes and receptors. A notable example is their use in developing inhibitors for acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. mdpi.com

A series of coumarin-triazole derivatives incorporating a piperidine moiety were evaluated for their AChE inhibitory activity. Kinetic and molecular docking studies revealed a mixed-type inhibition mechanism, indicating that the compounds bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. mdpi.com The piperidine portion of these molecules plays a key role in orienting the ligand within the enzyme's active site gorge. Specifically, adding a bulky methyl group to the piperidine ring can disrupt crucial cation-π interactions with tryptophan (Trp86) and tyrosine (Tyr337) residues, thereby reducing inhibitory potency. mdpi.com

| Compound | Linker Length | Substitution | EeAChE IC₅₀ (nM) | Selectivity Index (SI) vs. EqBChE |

| 1a | 2-methylene | Unsubstituted piperidinyl | 50.02 | 173 |

| 1b | 3-methylene | Unsubstituted piperidinyl | - | - |

| 1e | - | 4-methyl-piperidinyl | - | - |

| 1h | - | Benzyl group on triazole | 6.03 | 632 |

| Donepezil | - | Reference Drug | 7.02 | 341 |

Data sourced from a study on coumarin-triazole derivatives, where EeAChE is Electrophorus electricus acetylcholinesterase and EqBChE is equine butyrylcholinesterase. mdpi.com

Beyond enzyme inhibition, piperidine-based compounds are central to the development of selective nuclear receptor modulators, which can elicit graded and tissue-specific pharmacological responses. nih.gov

The this compound structure serves as a key reactant in the synthesis of ligands for important neurotransmitter receptors, including the cannabinoid type 2 (CB2) receptor and serotonin receptors. sigmaaldrich.com These receptors are implicated in a variety of physiological processes, making them attractive targets for therapeutic intervention.

Derivatives have been designed as potent and selective CB2 receptor agonists for potential use in treating chronic pain. sigmaaldrich.com Computational screening protocols and molecular simulations are used to predict the functional activity of designed compounds as agonists or antagonists. nih.gov Analysis of the ligand-receptor interaction profiles for CB2 agonists has identified key amino acid residues (F2.61, I186, and F2.64) that are important for agonistic activity. nih.gov

Furthermore, the this compound scaffold is used to create selective serotonin 5-HT6 receptor antagonists. sigmaaldrich.com There is also evidence of interplay between the cannabinoid and serotonergic systems, where CB2 and serotonin 5HT1A receptors can form heteromeric complexes. nih.gov The formation and regulation of these receptor complexes can be influenced by cannabinoid ligands, suggesting a complex mechanism of action. nih.gov

Research into this compound derivatives has identified a wide range of specific molecular targets and their associated signaling pathways. These compounds are not limited to neurotransmitter systems but have shown potential in oncology and metabolic diseases.

For example, piperidine derivatives have been synthesized as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in cortisol regulation, making it a target for diseases associated with cortisol abnormalities. mdpi.com In the context of cancer, certain piperidine-based compounds have been investigated for their interaction with topoisomerase I and II, enzymes critical for DNA replication. researchgate.net

The development of multitarget-directed ligands (MTDLs) has further expanded the scope of these derivatives. A single molecule, often built around a piperidine core, can be designed to interact with multiple targets simultaneously. For instance, coumarin-triazole derivatives have been designed to inhibit not only AChE but also β-amyloid aggregation, while also showing affinity for the histamine H3 receptor (H₃R) and monoamine oxidases (MAOs). mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) analysis is a fundamental process in medicinal chemistry that systematically investigates how modifications to a molecule's structure impact its biological activity. oncodesign-services.com For derivatives of this compound, SAR studies provide a roadmap for optimizing potency, selectivity, and other pharmacological properties.

In the development of AChE inhibitors, SAR studies on coumarin-triazole derivatives revealed several key insights: mdpi.com

Linker Length: The length of the alkyl chain connecting the coumarin core to the piperidine moiety is critical. A two-methylene linker was found to be optimal for positioning the coumarin nucleus within the enzyme's active site, enabling key hydrogen bonding interactions. Longer linkers resulted in unnatural torsion or hampered important interactions. mdpi.com

Piperidine Substitution: The addition of a methyl group at the 4-position of the piperidine ring was detrimental to activity. This bulky group disrupts the essential cation-π interactions with key aromatic residues (Trp86, Tyr337) in the enzyme's binding site. mdpi.com

Triazole Substitution: Replacing a simple phenyl group on the triazole with a more flexible benzyl group significantly enhanced inhibitory potency. The sp³ carbon of the benzyl group allows for greater conformational freedom, enabling optimal orientation for hydrogen bonding and positioning the phenyl ring in a favorable hydrophobic region of the PAS. mdpi.com

These detailed SAR studies are crucial for the rational design of more effective therapeutic agents, allowing chemists to fine-tune molecular architecture to achieve desired biological outcomes. oncodesign-services.com

Comparative Analysis of Isomeric Forms and Analogues on Biological Targets

The precise three-dimensional arrangement of atoms in a molecule is often critical for its biological function. Comparative studies of isomers (molecules with the same formula but different structures) and analogues (structurally similar molecules) of this compound derivatives provide valuable information on the importance of stereochemistry and specific structural features.

Stereochemistry is paramount, as highlighted by studies where the (S)-isomers of certain compounds exhibit a 10-fold higher binding affinity than their corresponding (R)-isomers, underscoring the need for stereochemical validation in drug design.

A comparative study of platinum-based complexes containing positional isomers of methylpiperidine (2-methyl, 3-methyl, and 4-methyl) investigated their cytotoxicity and reactivity. While there were no significant differences in cytotoxicity against several ovarian cancer cell lines, their reactivity with biological nucleophiles like reduced glutathione (GSH) and the protein ubiquitin varied. nih.gov

| Isomeric Complex | Reactivity with GSH | Modification of Ubiquitin |

| trans-[PtCl₂(NH₃)(2-methylpiperidine)] | Reacted ~2x slower | < 50% |

| trans-[PtCl₂(NH₃)(3-methylpiperidine)] | - | 100% |

| trans-[PtCl₂(NH₃)(4-methylpiperidine)] | - | 100% |

Data from a comparative study on isomeric transplatinum complexes. nih.gov

The sterically hindered 2-methylpiperidine isomer reacted significantly less efficiently with both GSH and ubiquitin compared to the 3-methyl and 4-methyl isomers. nih.gov This demonstrates how the position of a single methyl group can dramatically influence molecular reactivity.

Furthermore, replacing the piperidine ring with a structurally similar piperazine ring can have a profound impact on biological activity. In the case of dual H₃R/σ₁R ligands, the piperidine moiety was found to be a critical structural feature for high affinity at the σ₁R, an effect that was lost when it was replaced by piperazine. unisi.it This highlights that even subtle changes in the heterocyclic core can lead to significant shifts in receptor interaction profiles.

Role of Chirality in Molecular Recognition and Binding Affinity

Chirality, the three-dimensional arrangement of atoms in a molecule, is a fundamental principle in medicinal chemistry, governing the interactions between a drug and its biological target. For a molecule like this compound, the specific spatial orientation of the methyl group at the C3 position is critical for molecular recognition and binding affinity. Biological systems, such as protein receptors and enzymes, are themselves chiral, composed of L-amino acids. Consequently, they often exhibit stereoselectivity, meaning they preferentially interact with one enantiomer over the other.

The piperidine ring is a common scaffold in many pharmacologically active compounds, and the introduction of a chiral center, such as the methyl group in this compound, can profoundly influence its biological activity. The differential binding of enantiomers arises from the fact that the chiral center creates a unique three-dimensional structure. When this structure approaches a chiral binding site on a protein, the interactions between the substituent groups of the ligand and the amino acid residues of the protein will differ for each enantiomer. One enantiomer (the eutomer) will typically achieve a more optimal fit, forming stronger and/or more numerous non-covalent interactions—such as hydrogen bonds, van der Waals forces, or hydrophobic interactions—than its mirror image (the distomer).

While specific binding data comparing the (3S) and (3R) enantiomers of 3-methylpiperidine (B147322) are not extensively detailed in the available literature, the principle of stereospecificity is well-established for closely related structures. For instance, studies on derivatives of the isomeric 4-methylpiperidine have demonstrated the impact of chirality on receptor binding. In a series of chiral 1-[ω-(4-chlorophenoxy)alkyl]-4-methylpiperidines tested for their affinity at sigma receptors, the introduction of the methyl group resulted in differences in binding affinity between enantiomers. Notably, one S-enantiomer, (-)-(S)-4-methyl-1-[2-(4-chlorophenoxy)-1-methylethyl]piperidine, exhibited the highest affinity for the sigma-1 receptor (Ki = 0.34 nM) and a remarkable 547-fold selectivity over the sigma-2 subtype. This highlights how a single chiral center on the piperidine ring can dictate both the potency and selectivity of a ligand.

Similarly, the piperidine moiety is a crucial structural feature for ligands targeting dual histamine H3 and sigma-1 (σ1) receptors. Research has shown that the protonated piperidine ring is often involved in a critical salt bridge interaction within the receptor's binding pocket, which is essential for high biological activity nih.gov. The precise orientation of other parts of the molecule, dictated by chiral centers, would therefore be expected to significantly affect the strength and geometry of this key interaction, leading to differences in binding affinity between enantiomers. The ability of a molecule to present its pharmacophoric elements in the correct spatial orientation for optimal interaction with a receptor's binding site is paramount, and the chirality of this compound is a key determinant of this presentation.

Studies on Enzyme Mechanisms and Biochemical Assays

This compound serves as a valuable chiral building block in the synthesis of complex molecules designed for use in biochemical and enzymatic studies. Its rigid, stereochemically defined structure allows for the precise construction of probes, inhibitors, and ligands that can be used to investigate the mechanisms of enzymes and receptors. While not always the final active compound, its incorporation into a larger molecule imparts a specific three-dimensional shape that is critical for selective interaction with a biological target.

An example of where the 3-methylpiperidine scaffold has been used in a biochemical context is in the study of platinum-based complexes and their interactions with biological nucleophiles. A study prepared three isomeric complexes, including trans-[PtCl2(NH3)(3-methylpiperidine)], to investigate their interactions with reduced glutathione (GSH) and the model protein ubiquitin nih.gov. The results showed that the position of the methyl group on the piperidine ring influenced the rate of reaction. Specifically, the complex with 2-methylpiperidine reacted about twice as slowly with GSH as the complexes containing 3-methylpiperidine and 4-methylpiperidine nih.gov. In interactions with ubiquitin, the 3-methylpiperidine and 4-methylpiperidine complexes achieved 100% modification of the protein, whereas the 2-methylpiperidine complex resulted in less than 50% modification nih.gov. This demonstrates how the 3-methylpiperidine structure can be incorporated into a larger molecule to probe biochemical interactions, revealing that subtle structural changes, like the location of a methyl group, can significantly alter reactivity with proteins and other biomolecules.

The primary role of this compound in this area is as a foundational chiral synthon for creating more elaborate molecules, particularly enzyme inhibitors. Chiral building blocks are essential in drug discovery for the synthesis of enantiomerically pure compounds, which is crucial for developing selective drugs mdpi.comnih.govnih.gov. The this compound moiety is used as a reactant in the synthesis of various biologically active agents, including Aurora kinase inhibitors and selective serotonin 5-HT6 receptor antagonists. These resulting complex molecules are then evaluated in biochemical assays to determine their potency and mechanism of action. For example, enzyme inhibition assays are a cornerstone of drug development. In a typical assay, the ability of a synthesized compound—containing the this compound scaffold—to inhibit a target enzyme is measured. This is often done by monitoring the formation of a product or the depletion of a substrate over time, frequently using techniques like TLC autoradiography with radiolabeled substrates nih.gov.

The data gathered from these assays, such as the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%), provides critical information about the structure-activity relationship (SAR). By synthesizing a library of related compounds using building blocks like this compound, researchers can systematically probe how different structural modifications affect enzyme inhibition, leading to the optimization of more potent and selective therapeutic agents nih.govmdpi.com.

Emerging Research Areas and Future Perspectives for 3s 3 Methylpiperidine

The chiral scaffold of (3S)-3-methylpiperidine continues to be a focal point of innovative research, extending its utility beyond traditional pharmaceutical applications. Scientists are exploring its potential in diverse fields such as material science, agrochemical development, and green chemistry. These emerging areas leverage the compound's unique stereochemistry to create novel materials and processes, highlighting its versatility as a key chemical building block.

Q & A

What are the optimal synthetic routes for enantioselective synthesis of (3S)-3-methylpiperidine, and how do reaction conditions influence stereochemical outcomes?

Basic Research Focus